- Anti-invasive compounds, United States, , ,
Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

94103-36-3 structure
Nombre del producto:2',4',6',4-tetramethoxychalcone
2',4',6',4-tetramethoxychalcone Propiedades químicas y físicas
Nombre e identificación
-
- 2',4',6',4-tetramethoxychalcone
- 2,4,4',6-Tetramethoxy-chalcon
- 2,4,6,4'-Tetramethoxychalcon
- 4,2',4',6'-tetramethoxychalcone
- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
- Tetra-Me ether-Chalconaringenin
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
- 25163-67-1
- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- FS-7343
- JQNMAEHFTQBROH-JXMROGBWSA-N
- 94103-36-3
- 2',4,4',6'-Tetramethoxychalcone
- CHEMBL32339
- AKOS024287187
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
- AQ-358/42003066
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- HY-N12549
- CS-0928919
- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
-
- Renchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
- Clave inchi: JQNMAEHFTQBROH-JXMROGBWSA-N
- Sonrisas: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1
Atributos calculados
- Calidad precisa: 328.13107373g/mol
- Masa isotópica única: 328.13107373g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 7
- Complejidad: 400
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 54Ų
2',4',6',4-tetramethoxychalcone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 5mg |
$160 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 20mg |
$460 | 2023-09-19 | |
TargetMol Chemicals | TN7069-5 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7069-10 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-24 | |
TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-20 | |
TargetMol Chemicals | TN7069-25mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 25mg |
¥ 4120 | 2024-07-20 | |
TargetMol Chemicals | TN7069-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 2590 | 2024-07-24 | |
TargetMol Chemicals | TN7069-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 2590 | 2024-07-20 |
2',4',6',4-tetramethoxychalcone Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Referencia
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationshipsBioorganic & Medicinal Chemistry, 2008, 16(2), 658-667,
Métodos de producción 3
Condiciones de reacción
Referencia
- Synthesis of chalcones via lithium arylidesGaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Referencia
- Comparative study on the MDR reversal effects of selected chalconesInternational Journal of Medicinal Chemistry, 2011, 530780,,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivativesBioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt
Referencia
- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052,
Métodos de producción 7
Condiciones de reacción
Referencia
- Synthesis of chalcones via lithium arylidesChengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
1.2 20 h, rt
1.3 Reagents: Water
Referencia
- Synthesis of Isobavachalcone and Some Organometallic DerivativesEuropean Journal of Organic Chemistry, 2013, 2013(2), 332-347,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis modelEuropean Journal of Medicinal Chemistry, 2015, 101, 627-639,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Potassium hydroxide ; rt
1.2 Catalysts: Potassium hydroxide ; rt
Referencia
- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer AgentJournal of Medicinal Chemistry, 2015, 58(4), 1795-1805,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Anti-invasive compounds, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesisJournal of Medicinal Chemistry, 1993, 36(10), 1434-42,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt
Referencia
- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane FrameworkEuropean Journal of Organic Chemistry, 2015, 2015(28), 6359-6369,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referencia
- Efficient synthesis of apigeninJournal of Chemical Research, 2013, 37(11), 694-696,
2',4',6',4-tetramethoxychalcone Raw materials
- 2',4',6'-Trimethoxyacetophenone
- trans-p-Methoxycinnamaldehyde
- 1,3,5-Trimethoxybenzene
- p-Methoxybenzaldehyde
- (2E)-3-(4-methoxyphenyl)acryloyl chloride
2',4',6',4-tetramethoxychalcone Preparation Products
2',4',6',4-tetramethoxychalcone Literatura relevante
-
1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791
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